1-(2,4-Dimethylphenyl)-4-((2-methoxy-4-methylphenyl)sulfonyl)piperazine
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Overview
Description
1-(2,4-Dimethylphenyl)-4-((2-methoxy-4-methylphenyl)sulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethylphenyl group and a 2-methoxy-4-methylphenylsulfonyl group. Piperazine derivatives are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-4-((2-methoxy-4-methylphenyl)sulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,4-Dimethylphenyl Group: The piperazine core is then reacted with 2,4-dimethylphenyl halide in the presence of a base such as potassium carbonate to introduce the 2,4-dimethylphenyl group.
Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with 2-methoxy-4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-4-((2-methoxy-4-methylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Alkyl halides, aryl halides, or sulfonyl chlorides in the presence of bases like potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-4-((2-methoxy-4-methylphenyl)sulfonyl)piperazine has been explored in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-4-((2-methoxy-4-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenyl)piperazine: Lacks the sulfonyl group, which may result in different pharmacological properties.
4-((2-Methoxy-4-methylphenyl)sulfonyl)piperazine: Lacks the 2,4-dimethylphenyl group, which may affect its binding affinity and selectivity.
1-(2,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine: Similar structure but with a phenylsulfonyl group instead of a 2-methoxy-4-methylphenylsulfonyl group.
Uniqueness
1-(2,4-Dimethylphenyl)-4-((2-methoxy-4-methylphenyl)sulfonyl)piperazine is unique due to the presence of both the 2,4-dimethylphenyl and 2-methoxy-4-methylphenylsulfonyl groups, which may confer distinct pharmacological and chemical properties compared to its analogs.
This compound’s unique structure allows for specific interactions with molecular targets, potentially leading to unique therapeutic effects and applications in various fields of research.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(2-methoxy-4-methylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-5-7-18(17(3)13-15)21-9-11-22(12-10-21)26(23,24)20-8-6-16(2)14-19(20)25-4/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAMNJINUFSKIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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